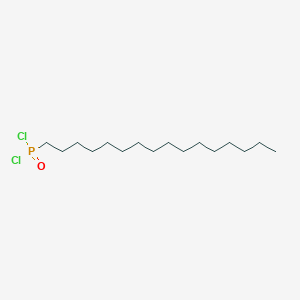
Hexadecylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecylphosphonic dichloride is a chemical compound with the molecular formula C16H35Cl2P. It is an organophosphorus compound that is used in various scientific and industrial applications. This compound is known for its ability to form self-assembled monolayers on metal oxide surfaces, making it valuable in surface modification and nanotechnology.
Preparation Methods
Hexadecylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Hexadecylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding hexadecylphosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and water. The major products formed depend on the type of nucleophile and reaction conditions.
Scientific Research Applications
Hexadecylphosphonic dichloride has a wide range of scientific research applications:
Surface Modification: It is used to create self-assembled monolayers on metal oxide surfaces, which can modify the surface properties of materials for applications in electronics, sensors, and catalysis.
Nanotechnology: The compound is employed in the fabrication of nanostructures and nanodevices, where it helps in controlling surface interactions and enhancing stability.
Biomedical Applications: This compound is used in the development of biocompatible coatings for medical implants and devices, improving their performance and longevity.
Mechanism of Action
The mechanism of action of hexadecylphosphonic dichloride primarily involves its ability to form strong bonds with metal oxide surfaces. The phosphonic dichloride group reacts with hydroxyl groups on the surface, leading to the formation of a stable phosphonate linkage. This interaction modifies the surface properties, making it more hydrophobic or altering its chemical reactivity.
Comparison with Similar Compounds
Hexadecylphosphonic dichloride can be compared with other similar compounds such as:
Octadecylphosphonic acid: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.
Dodecylphosphonic acid: Shorter alkyl chain, resulting in different surface properties and applications.
Tetradecylphosphonic acid: Similar applications but with a shorter alkyl chain, affecting its self-assembly behavior.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
4708-00-3 |
|---|---|
Molecular Formula |
C16H33Cl2OP |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-dichlorophosphorylhexadecane |
InChI |
InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
InChI Key |
NBDIAMYFCOQKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


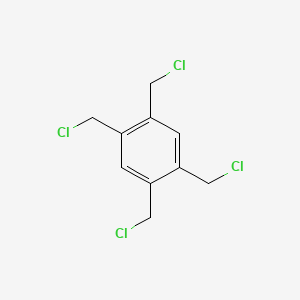
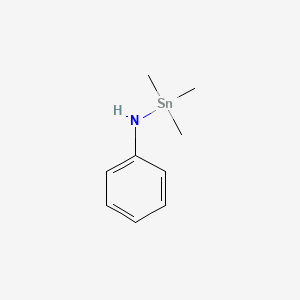
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
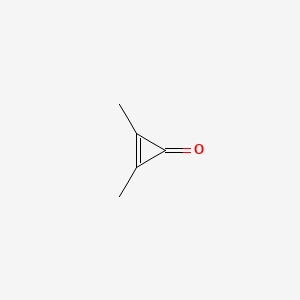
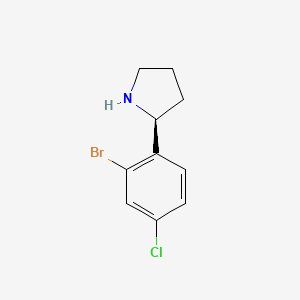
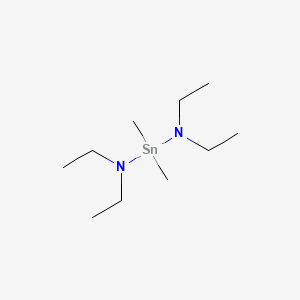

![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
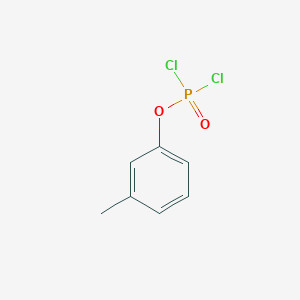
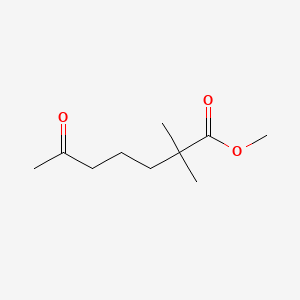
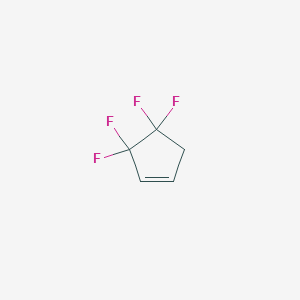
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
